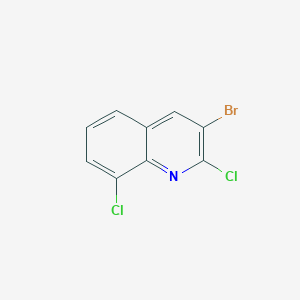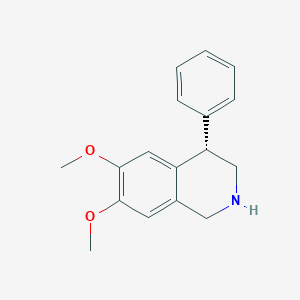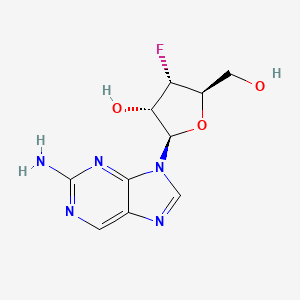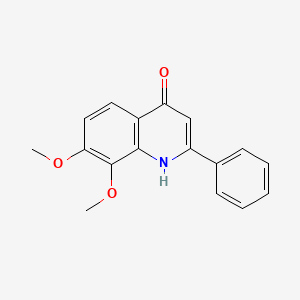![molecular formula C18H17NO2 B11847266 [6-Methoxy-2-(4-methylphenyl)quinolin-4-yl]methanol CAS No. 84666-27-3](/img/structure/B11847266.png)
[6-Methoxy-2-(4-methylphenyl)quinolin-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methoxy-2-(p-tolyl)quinolin-4-yl)methanol is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are well-regarded for their biological activities and have been extensively studied for their potential use in pharmaceuticals, organic electronics, and as intermediates in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxy-2-(p-tolyl)quinolin-4-yl)methanol typically involves the Povarov reaction, also known as the aza-Diels-Alder reaction. This reaction is a cycloaddition between an aromatic amine, an aromatic aldehyde, and a functionalized alkyne. For instance, an equimolar mixture of aromatic amines and aromatic aldehydes is refluxed in the presence of a catalyst such as indium(III) chloride in toluene. After the initial reaction, 2-ethynylaniline is added, and the mixture is refluxed further to yield the quinoline derivative .
Industrial Production Methods
Industrial production of quinoline derivatives, including (6-Methoxy-2-(p-tolyl)quinolin-4-yl)methanol, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(6-Methoxy-2-(p-tolyl)quinolin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The quinoline ring can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: (6-Methoxy-2-(p-tolyl)quinolin-4-yl)carboxylic acid.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
(6-Methoxy-2-(p-tolyl)quinolin-4-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its quinoline scaffold, which is known for various therapeutic activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its luminescent properties
Mecanismo De Acción
The mechanism of action of (6-Methoxy-2-(p-tolyl)quinolin-4-yl)methanol involves its interaction with specific molecular targets. The quinoline scaffold can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline scaffold.
Camptothecin: An anticancer drug with a quinoline-based structure.
Uniqueness
(6-Methoxy-2-(p-tolyl)quinolin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and p-tolyl groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development .
Propiedades
Número CAS |
84666-27-3 |
|---|---|
Fórmula molecular |
C18H17NO2 |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
[6-methoxy-2-(4-methylphenyl)quinolin-4-yl]methanol |
InChI |
InChI=1S/C18H17NO2/c1-12-3-5-13(6-4-12)18-9-14(11-20)16-10-15(21-2)7-8-17(16)19-18/h3-10,20H,11H2,1-2H3 |
Clave InChI |
TYOCDPLSOOIQRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC)C(=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl methyl[(naphthalen-2-yl)methyl]carbamate](/img/structure/B11847209.png)


![3-[3-(4-tert-Butylphenyl)propyl]-N,N-dimethyloxetan-3-amine](/img/structure/B11847218.png)

![Ethyl 3-cyanobenzo[f]quinoline-4(3h)-carboxylate](/img/structure/B11847228.png)

![6-Methyl-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B11847232.png)
![N,N-Dimethyl-6-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)pyridin-3-amine](/img/structure/B11847236.png)





